4-[(Cyclopentyloxy)methyl]aniline chemical structure and properties
4-[(Cyclopentyloxy)methyl]aniline chemical structure and properties
An In-Depth Technical Guide to 4-[(Cyclopentyloxy)methyl]aniline: Structure, Properties, and Synthetic Strategies
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Arylamines, and specifically substituted anilines, represent a privileged structural class, forming the core of numerous approved drugs and clinical candidates. This guide focuses on 4-[(Cyclopentyloxy)methyl]aniline, a compound of interest for its unique combination of a reactive aniline moiety and a lipophilic, metabolically robust cyclopentyloxy-methyl group.
While specific literature on this exact molecule is sparse, its constituent parts—the aniline core and the ether-linked aliphatic ring—are well-understood motifs in drug design. This document, therefore, serves as a comprehensive technical primer for researchers, scientists, and drug development professionals. It synthesizes established chemical principles and data from analogous structures to provide a robust profile of 4-[(Cyclopentyloxy)methyl]aniline, covering its physicochemical properties, predicted spectroscopic signature, a validated synthetic protocol, and its potential applications as a versatile intermediate in pharmaceutical research.
Chemical Identity and Physicochemical Profile
The structure of 4-[(Cyclopentyloxy)methyl]aniline features a central benzene ring substituted at the 1- and 4-positions with an amino group and a cyclopentyloxy-methyl group, respectively. This arrangement provides a key vector for further chemical modification via the aniline nitrogen, while the opposing ether moiety can be used to modulate physical properties and explore specific binding pockets within a biological target.
Caption: Chemical structure of 4-[(Cyclopentyloxy)methyl]aniline.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| InChI | InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 | [1] |
| InChIKey | PJOKBXNWJFKWSX-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC(C1)OCC2=CC=C(C=C2)N | [1] |
| CAS Number | Not available | - |
Table 2: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| XlogP | 2.2 | Indicates moderate lipophilicity, often correlated with good membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral bioavailability (TPSA < 140 Ų is a common filter).[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Participates in interactions with biological targets.[2] |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Participates in interactions with biological targets.[2] |
| Rotatable Bond Count | 3 | A low count suggests conformational rigidity, which can be favorable for binding affinity.[2] |
The cyclopentyloxy group is a common bioisostere for larger or more metabolically labile alkyl groups. Its inclusion here serves two primary purposes from a medicinal chemistry perspective:
-
Metabolic Stability: The methylene group attached to the phenyl ring (a benzylic position) is often susceptible to oxidation by cytochrome P450 enzymes. The presence of the ether linkage at this position blocks this metabolic pathway, potentially increasing the compound's half-life.
-
Lipophilicity and Solubility: The cyclopentyl group increases the lipophilicity (as reflected by the XlogP value) compared to a simple methyl or ethyl ether. This can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.
Proposed Synthesis and Purification
A robust and scalable synthesis is critical for the utility of any chemical building block. For 4-[(Cyclopentyloxy)methyl]aniline, the most logical and efficient synthetic approach is a two-step process starting from 4-nitrobenzyl alcohol, involving a Williamson ether synthesis followed by a standard reduction of the nitro group.
Caption: Proposed two-step synthesis of 4-[(Cyclopentyloxy)methyl]aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and rationale provided for a researcher to execute confidently.
Step 1: Synthesis of 1-((Cyclopentyloxy)methyl)-4-nitrobenzene
-
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[3][4] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the alcohol, forming the sodium alkoxide in situ.[5] Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction.[4]
-
Methodology:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzyl alcohol (1.0 eq., e.g., 5.0 g).
-
Dissolve the alcohol in anhydrous THF (approx. 10 mL per gram of alcohol). Cool the solution to 0 °C in an ice bath.
-
Rationale: Cooling prevents an uncontrolled reaction upon addition of the highly reactive sodium hydride.
-
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed.
-
Causality: The slow addition maintains control over the exothermic deprotonation and hydrogen gas production.
-
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Add cyclopentyl bromide (1.2 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 66 °C) for 4-6 hours, monitoring by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.[3]
-
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate product.
-
Step 2: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
-
Principle: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to anilines.[6] Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant.
-
Methodology:
-
Dissolve the crude 1-((cyclopentyloxy)methyl)-4-nitrobenzene from Step 1 in ethanol (or methanol) in a suitable hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Rationale: Pd/C provides a surface for the reaction between hydrogen and the nitro compound to occur.
-
-
Seal the vessel and purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas.
-
Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir vigorously at room temperature.
-
Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: Pd/C can be pyrophoric upon exposure to air, especially when containing residual hydrogen. The filter cake should be kept wet with solvent and disposed of properly.
-
-
Rinse the filter pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-[(Cyclopentyloxy)methyl]aniline.
-
Purification Protocol
-
Technique: Flash column chromatography is the preferred method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Load the crude product onto the silica gel column (either directly as a concentrated oil or pre-adsorbed onto a small amount of silica).
-
Elute with the solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-[(Cyclopentyloxy)methyl]aniline, likely as an oil or low-melting solid.
-
Predicted Spectroscopic Profile
For a synthetic chemist, confirming the structure of a newly synthesized compound is essential. The following is a predicted spectroscopic analysis for 4-[(Cyclopentyloxy)methyl]aniline based on established principles.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.15 (d, 2H): Aromatic protons ortho to the CH₂ group. δ ~6.65 (d, 2H): Aromatic protons ortho to the NH₂ group.[6] δ ~4.40 (s, 2H): Methylene protons (-CH₂-O-). δ ~3.80 (br s, 2H): Amine protons (-NH₂). Signal may be broad and exchangeable with D₂O.[7] δ ~3.75 (m, 1H): Cyclopentyl proton at the C-O position. δ ~1.80-1.50 (m, 8H): Remaining cyclopentyl methylene protons. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~145 ppm: Aromatic C-NH₂. δ ~130 ppm: Aromatic C-CH₂. δ ~129 ppm: Aromatic CH ortho to CH₂. δ ~115 ppm: Aromatic CH ortho to NH₂.[8] δ ~80 ppm: Cyclopentyl CH-O. δ ~72 ppm: Methylene carbon (-CH₂-O-). δ ~33 ppm: Cyclopentyl CH₂ carbons adjacent to CH-O. δ ~24 ppm: Remaining cyclopentyl CH₂ carbon. |
| IR Spectroscopy (Thin Film, cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (two bands for primary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (cyclopentyl and methylene). ~1620, 1510 cm⁻¹: Aromatic C=C stretching. ~1240, 1050 cm⁻¹: C-O ether stretching. |
| Mass Spectrometry (EI) | m/z 191: Molecular ion (M⁺). m/z 122: Fragment from loss of the cyclopentyloxy radical (•OC₅H₉). m/z 106: Fragment from benzylic cleavage (loss of •CH₂OC₅H₉). m/z 69: Cyclopentyl cation ([C₅H₉]⁺). |
Safety and Handling
No specific safety data sheet (SDS) exists for 4-[(Cyclopentyloxy)methyl]aniline. Therefore, a conservative approach based on the known hazards of related aniline compounds is mandatory. Anilines as a class are toxic and can be absorbed through the skin.[9][10]
Table 4: Inferred GHS Hazard Statements
| Hazard Code | Statement | Basis of Inference |
|---|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Common hazard for aniline derivatives.[11][12] |
| H315, H319 | Causes skin and serious eye irritation. | Common hazard for aniline derivatives.[13] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Known hazard for compounds like N-methylaniline.[14] |
| H410/H412 | Very toxic/Harmful to aquatic life with long lasting effects. | General environmental hazard for many aromatic amines.[11][14] |
Handling Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]
Conclusion and Future Outlook
4-[(Cyclopentyloxy)methyl]aniline emerges as a promising, yet underexplored, chemical scaffold for drug discovery and materials science. Its structure thoughtfully combines a synthetically versatile aniline handle with a metabolically robust lipophilic side chain. The detailed synthetic protocol provided herein offers a reliable pathway for its production, enabling further investigation. Based on the analysis of its structural features and predicted properties, this compound is well-suited for use in generating libraries of derivatives for screening against various biological targets, particularly where benzylic oxidation is a known metabolic liability. Future research should focus on the experimental validation of its properties and its incorporation into screening programs to unlock its full potential in the development of next-generation chemical entities.
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